molecular formula C18H13NO5 B5539883 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

Cat. No. B5539883
M. Wt: 323.3 g/mol
InChI Key: SLZKEUNKOUYZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to the specified compound often involves Michael addition or Suzuki coupling reactions, as demonstrated in the creation of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. These methods allow for the introduction of various functional groups, enhancing the compound's biological activity and chemical diversity (Kumar et al., 2021). Another approach involves the condensation of naphthoquinone and aminobenzoic acid, showcasing the versatility in synthesizing these complex structures (Collins, Fallon, & Skene, 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, revealing significant deviations from planarity and the presence of intramolecular hydrogen bonds. These structural features are crucial for understanding the compound's reactivity and interactions (Asiri et al., 2011).

Chemical Reactions and Properties

Derivatives of the specified compound participate in a range of chemical reactions, including selective metalation, which is critical for further functionalization and synthesis of complex molecules (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity towards nucleophilic and electrophilic agents, along with redox behavior, is significantly influenced by the compound's molecular structure.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular arrangement and substituent effects. Investigations into related compounds highlight the importance of molecular interactions in determining the material's phase behavior and stability (Budzisz et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, provide insight into the compound's utility in chemical synthesis and potential applications in material science. For instance, the modulation of dual fluorescence modes in derivatives showcases the potential for applications in sensing and molecular electronics (Singh & Baruah, 2017).

Scientific Research Applications

Dual Modes and Dual Emissions of an Amino-Naphthoquinone Derivative

The compound 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid shows multiple tunable fluorescence emissions depending on various conditions such as solvent, pH, and wavelength of excitation. This property is significant for applications in fluorescence-based technologies (Singh & Baruah, 2017).

Synthesis and Bioactivity Evaluation of Amino-Benzoic Acid Derivatives

A series of derivatives of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid have been synthesized, showing significant cytotoxicity against cancer cells and notable antioxidant activity. This indicates their potential use in pharmacological and therapeutic research (Kumar et al., 2021).

Biosynthesis of Natural Products Derived from Benzoic Acid

Research on 3-Amino-5-hydroxy benzoic acid, a precursor to various natural products, has revealed its importance in the biosynthesis of several compounds with significant biological properties. This includes the family of naphthalenic and benzenic ansamycins, mitomycins, and others (Kang, Shen, & Bai, 2012).

Selective Binding of Naphthoquinone Derivatives to Serum Albumin Proteins

Studies on naphthoquinone derivatives, including 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, have shown selective binding to serum albumin proteins. This research is crucial for understanding the interactions of these compounds in biological systems and their potential medicinal applications (Jali, Kuang, Neamati, & Baruah, 2014).

Mechanism of Action

The mechanism of action of naphthoquinone derivatives is associated with redox properties and other mechanisms . They have potential biological activity and are considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .

properties

IUPAC Name

3-[(3-methoxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-24-17-14(19-11-6-4-5-10(9-11)18(22)23)15(20)12-7-2-3-8-13(12)16(17)21/h2-9,19H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZKEUNKOUYZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.